4-Methoxybenzo[b]thiophene
Overview
Description
4-Methoxybenzo[b]thiophene is a heterocyclic compound that features a benzene ring fused to a thiophene ring with a methoxy group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[b]thiophene can be achieved through various methods. One common approach involves the reaction of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by coupling and decyanation steps . Another method includes the aryne reaction with alkynyl sulfides, which allows for the formation of diverse multisubstituted benzothiophene derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzo[b]thiophene undergoes various chemical reactions, including substitution, oxidation, and reduction. Notable reactions include bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation .
Common Reagents and Conditions:
Bromination: Typically carried out using bromine in the presence of a solvent like acetic acid.
Nitration: Conducted using a mixture of concentrated nitric acid and sulfuric acid.
Vilsmeier–Haack Formylation: Utilizes a Vilsmeier reagent, which is formed from dimethylformamide and phosphorus oxychloride.
Friedel–Crafts Acetylation: Employs acetyl chloride and aluminum chloride as the catalyst.
Major Products: These reactions often yield 7-substituted products for this compound, while dibromination and dinitration can lead to 2,7-disubstituted derivatives .
Scientific Research Applications
4-Methoxybenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-Methoxybenzo[b]thiophene involves its interaction with various molecular targets and pathways. Its effects are often mediated through its ability to modulate enzyme activity, bind to receptors, or interfere with cellular processes. Specific pathways and targets can vary depending on the particular application and biological context .
Comparison with Similar Compounds
Benzo[b]thiophene: Lacks the methoxy group, making it less versatile in certain chemical reactions.
4-Methoxybenzo[b]thiophene-2-carboxylic acid:
3-Methoxybenzo[b]thiophene: The methoxy group is positioned differently, affecting its chemical behavior and reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering advantages over its analogs in certain contexts .
Biological Activity
4-Methoxybenzo[b]thiophene is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group attached to a benzo[b]thiophene core. This structure is significant as it influences the compound's biological activity. The presence of the thiophene ring is known to enhance lipophilicity, which can facilitate cellular uptake and interaction with biological targets.
The biological effects of this compound are mediated through various mechanisms:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : It has been shown to interact with receptors that modulate cell signaling pathways related to apoptosis and growth.
- Cell Cycle Modulation : Studies indicate that it can induce cell cycle arrest, particularly in the G2/M phase, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. Its effectiveness has been attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic processes.
Anticancer Activity
Numerous studies have focused on the anticancer potential of this compound. The following table summarizes findings from various studies on its anticancer activity against different cell lines:
Cell Line | IC50 (μM) | Effect Observed |
---|---|---|
A549 | 1.81 | Significant growth inhibition |
HeLa | 2.52 | Induction of apoptosis |
MCF-7 | 9.73 | Cell cycle arrest in G2/M phase |
Du-145 | 1.81 | Enhanced cell death rates |
These results indicate that this compound demonstrates potent anticancer activity across multiple cancer types, making it a candidate for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the methoxy group and the thiophene ring can significantly alter biological activity. For instance, variations in the position of substituents on the thiophene ring have been shown to enhance or diminish anticancer efficacy. Compounds with methoxy groups at specific positions exhibit markedly different potencies against cancer cell lines .
Case Studies
- In Vitro Studies : A study evaluating the anticancer effects of various benzo[b]thiophene derivatives found that compounds similar to this compound exhibited IC50 values ranging from 1.81 to 9.73 μM across different cancer cell lines, suggesting a strong potential for these compounds in therapeutic applications .
- Mechanistic Insights : Another research article explored how this compound affects tubulin polymerization, a critical process in mitosis. The compound was shown to inhibit tubulin assembly, thus preventing cancer cell division effectively .
Properties
IUPAC Name |
4-methoxy-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOBRGLUEDOCKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CSC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504754 | |
Record name | 4-Methoxy-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3781-90-6 | |
Record name | 4-Methoxy-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the methoxy group in 3-ferrocenyl-methoxybenzo[b]thiophene isomers influence their crystal packing and physical properties?
A2: Research has revealed distinct differences in the crystal packing of 3-ferrocenyl-6-methoxybenzo[b]thiophene (isomer IV) and 3-ferrocenyl-4-methoxybenzo[b]thiophene (isomer V). [] In isomer IV, the exposed methoxy group participates in strong intermolecular COMe–H…OOMe interactions, dictating the crystal packing arrangement. Conversely, in isomer V, the methoxy group is less accessible, leading to a more intricate interplay of weaker CCp–H…OOMe, CCp–H…S, and CCp–H/π interactions that govern the crystal packing. [] This difference in intermolecular interactions directly influences their physical properties. Isomer IV, with stronger intermolecular forces, exhibits a higher melting point compared to isomer V. Additionally, the varying interaction profiles contribute to their distinct chromatographic behaviors.
Q2: Can 4-Methoxybenzo[b]thiophene be utilized as a building block for synthesizing more complex heterocyclic systems?
A3: Yes, this compound serves as a versatile precursor for synthesizing diverse heterocyclic compounds. For example, it can be converted to 2-tert-butyldimethylsilyl-4-methoxybenzo[b]thiophene, which undergoes heteroatom-directed ortho-metallation. [] This metallated species reacts with various electrophiles, providing access to a range of substituted benzo[b]thiophene derivatives. Furthermore, 4-carbamoyloxybenzo[b]thiophene, accessible from this compound, undergoes anionic ortho-Fries rearrangement to yield a key intermediate. [] This intermediate can be further elaborated to synthesize novel linearly fused thienoisochromenes, showcasing the potential of this compound as a building block in heterocyclic chemistry. []
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